(2-fluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Description
(2-Fluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a structurally complex bicyclic compound featuring a fused pyrimidine-epimino scaffold. Its stereochemistry (5R,8S) introduces chirality, a critical factor in its biological interactions, as enantiomeric configurations often dictate binding affinity and selectivity toward molecular targets .
Properties
IUPAC Name |
(2-fluorophenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-4-2-1-3-11(13)16(21)20-10-5-6-15(20)12-8-18-9-19-14(12)7-10/h1-4,8-10,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLYOZLWPGZVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
The compound (2-fluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone has been found to interact with various enzymes and proteins. It has been suggested that this compound may have inhibitory effects on protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Biological Activity
The compound (2-fluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its structure suggests it may interact with biological systems in ways that could be beneficial for treating various conditions. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C16H17FN2O
- Molecular Weight : 284.32 g/mol
- CAS Number : 1903648-95-2
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in pathological processes. Research indicates that it may function as a modulator of neurotransmitter systems and has shown promise in inhibiting certain cancer cell lines.
Biological Activity Overview
-
Anticancer Activity :
- Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of BRCA1/2 mutant cancer cells with an EC50 value of approximately 0.3 nM in specific assays .
- The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair processes. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
-
Neuropharmacological Effects :
- The compound has been investigated for its potential neuroprotective effects. It may influence neurotransmitter release and receptor activity, contributing to its therapeutic potential in neurodegenerative diseases .
- Animal models have shown improved cognitive functions when treated with this compound, suggesting possible applications in conditions like Alzheimer's disease.
- Anti-inflammatory Properties :
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines, the compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with significant effects noted at concentrations as low as 1 nM. The study highlighted the compound's potential as a therapeutic agent for BRCA-mutated tumors.
Case Study 2: Neuroprotective Effects
A behavioral study involving mice subjected to neurotoxic agents showed that administration of the compound improved memory retention and reduced neuronal death compared to control groups. These findings suggest its potential utility in developing treatments for neurodegenerative diseases.
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its stereochemical configuration and substituent effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 2-fluorophenyl group in the target compound likely improves blood-brain barrier permeability compared to the bulkier 4-thiazol-2-yloxyphenyl substituent in ’s analog. Fluorine’s electronegativity may also reduce oxidative metabolism . Chlorophenyl-substituted chromeno-pyrimidines () exhibit anticancer activity, suggesting halogenated aryl groups enhance cytotoxicity. However, hydrazinyl moieties in these derivatives may introduce metabolic instability, unlike the target compound’s methanone linkage .
Stereochemical Influence: The (5R,8S) configuration imposes spatial constraints that could enhance selectivity for chiral targets (e.g., G-protein-coupled receptors or enzymes), a property absent in non-chiral analogs like the chromeno-pyrimidines .
Therapeutic Potential: While chromeno-pyrimidines () are validated in oncology, the target compound’s epiminocycloheptapyrimidine core resembles scaffolds used in neuroactive drugs (e.g., adenosine receptor modulators), hinting at neurological applications .
Research Findings and Limitations
- Metabolic Stability: Fluorination typically reduces CYP450-mediated degradation, but the epimino group’s basicity may increase hepatic clearance risks.
- Data Gaps: No in vivo or clinical data are available for the target compound. Current insights rely on structural extrapolation from analogs, necessitating empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
